6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a quinoline core with various functional groups. The compound's IUPAC name is 6-bromo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-quinolinecarboxylic acid, and its molecular formula is C19H14BrNO2, with a molecular weight of 368.22 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 6-bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid involves several key steps:
These multi-step reactions are essential for constructing the complex structure of this compound.
The molecular structure of 6-bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid can be described as follows:
The InChI code for this compound is InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23)/b7-5+
, and its InChI key is VHNWYAOIBBMQHU-FNORWQNLSA-N
.
6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid participates in various chemical reactions:
The mechanism of action of 6-bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific biological targets:
These mechanisms are crucial for understanding its potential biological activities.
While specific physical properties such as boiling point are not extensively documented, some relevant data include:
Chemical properties include its reactivity in oxidation, reduction, and substitution reactions as discussed previously.
6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid has several notable applications:
This compound's versatility makes it an important subject of study across various scientific disciplines.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3